牡丹皮素C

概要

説明

Mudanpioside C is a compound identified among six new monoterpene glycosides, named mudanpioside-A to -F, isolated from the root cortex of Paeonia suffruticosa. These compounds were isolated as minor components from an ethanol extract, with their structures established based on spectral evidence (Lin et al., 1996).

Synthesis Analysis

Synthetic approaches for molecules like mudanpioside C often involve complex organic synthesis strategies, such as C-H bond functionalization. This process represents a significant aspect of organic chemistry, aiming at the direct and selective replacement of C-H bonds with new bonds, like C-C, C-O, and C-N, facilitated by transition metal catalysts (Godula & Sames, 2006).

Molecular Structure Analysis

The molecular structure of mudanpioside C, like its counterparts, is elucidated through spectral evidence, which is crucial for understanding its chemical nature and potential interactions. Although specific details on mudanpioside C's molecular structure are not provided, the general approach involves analyzing the molecule's functional groups and stereochemistry through techniques such as NMR and mass spectrometry.

Chemical Reactions and Properties

Chemical reactions involving mudanpioside C would likely involve its functional groups, particularly the glycosidic linkage. Mudanpioside C's reactivity could be influenced by the presence of these functional groups, which participate in various chemical reactions, including those involving C-H bond functionalization and metal-catalyzed transformations for organic synthesis (Murakami & Ishida, 2016).

科学的研究の応用

抗血栓療法

牡丹皮素Cは、血栓症に重要な役割を果たすタンパク質ジスルフィドイソメラーゼ(PDI)の強力な阻害剤として同定されています。 MCのPDIに対する阻害効果は、マウスモデルにおいて正常な止血に影響を与えることなく、血栓形成を大幅に予防することができます {svg_1}。これは、深部静脈血栓症や肺塞栓症などの状態の治療のための新しい道を提供する、抗血栓薬の開発におけるリード化合物としての可能性を示唆しています。

抗血小板凝集

その抗血栓作用に関連して、MCはコラーゲン誘発血小板凝集を抑制することが示されています {svg_2}。それは血小板の活性化、接着、および伸展を妨げます。これらは血栓形成における重要なプロセスです。このアプリケーションは、心臓発作や脳卒中につながる可能性のある動脈血栓症の予防に特に役立つ可能性があります。

心血管保護

MCの親化合物である牡丹皮は、心臓保護効果を示しています。 MCの心血管保護における特定の役割は完全には明らかになっていませんが、抗血小板および抗血栓作用との関連は、心血管疾患からの保護における潜在的な利点を示唆しています {svg_3}.

分子ドッキングと創薬

MCのPDIとの相互作用は、分子ドッキング技術を使用して研究されており、PDIのb'-xドメインへの結合親和性が明らかになっています {svg_4}。これは、MCの構造が、同様または増強された効果を持つ新しい分子を開発するためのテンプレートとして機能できる創薬のための貴重な洞察を提供します。

薬理学的研究

PDIに対するMCの阻害活性の発見は、薬理学的研究における新しい可能性を開きます。 MCは、さまざまな生物学的プロセスや疾患におけるPDIの役割を研究するためのツールとして使用でき、他の治療標的の発見につながる可能性があります {svg_5}.

伝統中国医学(TCM)

MCは、何世紀にもわたってTCMでさまざまな病気の治療に使用されてきた植物から得られます。 MCの生物活性の科学的検証は、Paeonia suffruticosaの薬効を強化し、TCM製剤におけるその継続的な使用を支持し、より幅広い臨床使用のための標準化された抽出物または化合物の開発につながる可能性があります {svg_6}.

作用機序

Target of Action

Mudanpioside C, a compound discovered from Paeonia suffruticosa Andr., primarily targets Protein Disulfide Isomerase (PDI) . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues within proteins as they fold. This process is crucial for protein structure and function .

Mode of Action

Mudanpioside C acts as a potent PDI inhibitor . It binds specifically to the b’-x domain of PDI, interacting with key amino acids K263, D292, and N298 within the b’-x domain . This interaction inhibits the enzymatic activity of PDI, thereby affecting the folding of proteins that rely on PDI for correct disulfide bond formation .

Biochemical Pathways

The inhibition of PDI by Mudanpioside C affects various biochemical pathways. One significant pathway is the antiplatelet aggregation and antithrombotic pathway . By inhibiting PDI, Mudanpioside C can suppress collagen-induced platelet aggregation and interfere with platelet activation, adhesion, and spreading . This disruption can lead to a decrease in thrombosis formation .

Result of Action

The primary result of Mudanpioside C’s action is its antithrombotic activity. By inhibiting PDI and interfering with platelet activation, Mudanpioside C can significantly inhibit thrombosis formation without disturbing hemostasis . This makes it a promising candidate for antithrombotic therapy .

Action Environment

The action of Mudanpioside C can be influenced by various environmental factors. For instance, the plant from which it is derived, Paeonia suffruticosa Andr., is known to have medicinal and dietary properties . The specific environment in which this plant grows could potentially influence the efficacy and stability of Mudanpioside C.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Mudanpioside C plays a crucial role in biochemical reactions by acting as a potent inhibitor of protein disulfide isomerase (PDI). This enzyme is involved in the formation and rearrangement of disulfide bonds in proteins, which is essential for their proper folding and stability. Mudanpioside C specifically binds to the b’-x domain of PDI, interacting with key amino acids such as lysine 263, aspartic acid 292, and asparagine 298 . This interaction inhibits the enzymatic activity of PDI, thereby affecting the redox state and function of various proteins.

Cellular Effects

Mudanpioside C exerts significant effects on various cell types and cellular processes. It has been shown to suppress collagen-induced platelet aggregation and interfere with platelet activation, adhesion, and spreading . These actions are crucial in preventing thrombus formation. Additionally, Mudanpioside C influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antithrombotic and cardioprotective properties.

Molecular Mechanism

The molecular mechanism of Mudanpioside C involves its binding to the b’-x domain of protein disulfide isomerase, leading to the inhibition of its enzymatic activity . This inhibition disrupts the formation and rearrangement of disulfide bonds in proteins, affecting their folding and stability. Furthermore, Mudanpioside C modulates gene expression and cell signaling pathways, which are critical for its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mudanpioside C have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against protein disulfide isomerase . Long-term studies have shown that Mudanpioside C can significantly inhibit thrombosis formation without disturbing hemostasis in mice, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of Mudanpioside C vary with different dosages in animal models. At lower doses, it effectively inhibits platelet aggregation and thrombus formation . At higher doses, there may be potential toxic or adverse effects, although specific details on these effects are limited. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

Mudanpioside C is involved in metabolic pathways related to its interaction with protein disulfide isomerase. By inhibiting this enzyme, Mudanpioside C affects the redox state and function of various proteins, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, Mudanpioside C is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its therapeutic effects. Understanding the transport and distribution mechanisms of Mudanpioside C can aid in optimizing its delivery and efficacy.

Subcellular Localization

Mudanpioside C exhibits specific subcellular localization, which is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Mudanpioside C exerts its effects precisely where needed, enhancing its therapeutic potential.

特性

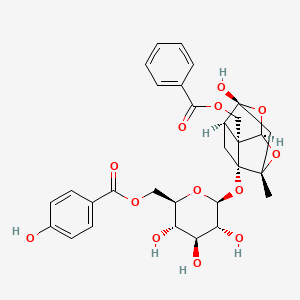

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)15-5-3-2-4-6-15)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)16-7-9-17(31)10-8-16/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSMTLNPCAHHGP-HRCYFWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of mudanpioside C?

A1: Mudanpioside C has been identified as a potent inhibitor of protein disulfide isomerase (PDI) []. It binds to the b'-x domain of PDI with a Kd of 3.9 μM, interacting with key amino acids K263, D292, and N298 []. This interaction inhibits PDI's enzymatic activity, which plays a crucial role in thrombosis [].

Q2: Beyond its antithrombotic activity, what other biological activities have been associated with mudanpioside C?

A2: Research indicates that mudanpioside C exhibits calcium antagonist activity by effectively blocking voltage-operated Ca2+ channels (VOCCs) []. This activity suggests its potential in treating hypertension and other conditions related to intracellular calcium regulation [].

Q3: How does the structure of mudanpioside C contribute to its inhibitory activity against tyrosinase?

A3: Although Mudanpioside C has been identified as a tyrosinase inhibitor [], the specific structural features responsible for this activity have not been elucidated in the provided research. Further investigations focusing on structure-activity relationships are needed to understand this interaction better.

Q4: Which traditional Chinese medicine formulations have been reported to contain mudanpioside C?

A4: Mudanpioside C has been identified in several traditional Chinese medicine formulations, including:

- Moutan Cortex (the dried root bark of Paeonia suffruticosa) [, , , , , , , ]

- Guizhi Fuling Capsule [, ]

- Baiqin Qinghuo Keli []

- San-Bai decoction []

- Qingwen Baidu Decoction []

Q5: Are there any analytical methods available to quantify mudanpioside C in complex mixtures like herbal extracts?

A5: Yes, researchers commonly employ high-performance liquid chromatography coupled with various detection methods, such as:

- HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) []

- UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry) [, , , , , ]

Q6: What is the molecular formula and weight of mudanpioside C?

A6: While the provided research doesn't explicitly state the molecular formula and weight of mudanpioside C, it is classified as a monoterpene glycoside []. Determining its exact formula and weight would require further analysis, likely through mass spectrometry and comparison with databases of known compounds.

Q7: Have any studies investigated the pharmacokinetics of mudanpioside C, such as absorption, distribution, metabolism, and excretion?

A7: The provided research does not delve into the detailed pharmacokinetics of mudanpioside C. Further investigation is needed to understand its ADME properties and how these relate to its in vivo efficacy and potential for therapeutic application.

Q8: What are the potential implications of mudanpioside C being a PDI inhibitor for future drug development?

A8: The discovery of mudanpioside C as a PDI inhibitor opens up exciting avenues for developing novel antithrombotic therapies []. Further research focusing on optimizing its potency, selectivity, and pharmacokinetic properties could lead to promising drug candidates for treating thrombosis and related cardiovascular diseases.

Q9: Has the safety profile of mudanpioside C been assessed in any preclinical or clinical studies?

A9: While the provided research highlights the potential therapeutic benefits of mudanpioside C, there is limited information on its safety profile. Further preclinical and clinical studies are crucial to assess its toxicity, potential adverse effects, and overall safety for human use.

Q10: How can the research on mudanpioside C contribute to a better understanding of traditional Chinese medicine?

A10: Identifying and characterizing active compounds like mudanpioside C in traditional Chinese medicines provides scientific evidence for their therapeutic effects [, , , , , , , , , ]. This research helps bridge the gap between traditional knowledge and modern medicine, paving the way for developing new drugs and treatment strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-(4-methylpiperazin-1-yl)propanoate](/img/no-structure.png)

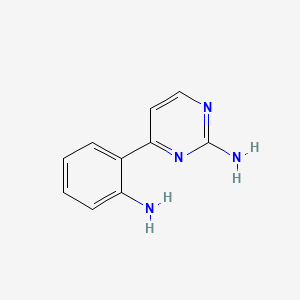

![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-butylamine](/img/structure/B1182190.png)